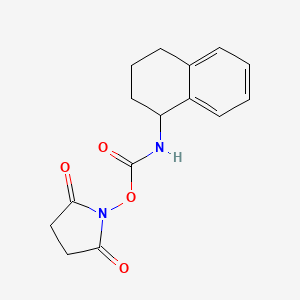

(2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidinone ring and a tetrahydronaphthalene moiety, connected through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 2,5-dioxopyrrolidin-1-yl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 50°C

- Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbamate linkage.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of naphthoquinones and pyrrolidinone oxides.

Reduction: Formation of tetrahydronaphthylamines and pyrrolidinol derivatives.

Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate linkage allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- (2,5-dioxopyrrolidin-1-yl) N-phenylcarbamate

- (2,5-dioxopyrrolidin-1-yl) N-(2,3-dihydro-1H-inden-1-yl)carbamate

- (2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydroisoquinolin-1-yl)carbamate

Uniqueness

(2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is unique due to its combination of a pyrrolidinone ring and a tetrahydronaphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and specificity in its interactions with biological targets.

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a derivative of pyrrolidine and has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

- Molecular Formula : C16H19N2O3

- Molecular Weight : 299.34 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dioxopyrrolidine with tetrahydronaphthalene derivatives. Various methods have been explored to optimize yield and purity. The use of solvents and catalysts can significantly influence the reaction efficiency.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticonvulsant Activity

A study on hybrid pyrrolidine derivatives demonstrated significant anticonvulsant effects in mouse models. For instance:

| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ |

|---|---|---|

| Compound 22 | 23.7 | 59.4 |

| Compound 8 | 54.9 | 50.3 |

These compounds showed efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (scPTZ), indicating their potential as anticonvulsants .

Antinociceptive Properties

In addition to anticonvulsant activity, these compounds have been evaluated for their pain-relieving properties. The lead compound demonstrated efficacy in formalin-induced pain models, suggesting a possible role in neuropathic pain management .

Antibacterial and Antifungal Activity

Related compounds have exhibited antibacterial and antifungal properties against various pathogens. For example:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Significant |

| Candida albicans | Excellent |

These findings suggest that derivatives of pyrrolidine may possess broad-spectrum antimicrobial activity .

Study on Hybrid Pyrrolidine Derivatives

In a focused study on hybrid pyrrolidine derivatives, researchers synthesized several compounds and evaluated their biological activities. The results indicated that specific structural modifications led to enhanced anticonvulsant activity while maintaining low toxicity profiles compared to standard medications like valproic acid .

Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed favorable absorption and distribution characteristics for selected derivatives. Notably, some compounds showed minimal metabolic changes in human liver microsomes and did not inhibit cytochrome P450 enzymes significantly . This suggests a potential for fewer drug-drug interactions.

Properties

Molecular Formula |

C15H16N2O4 |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |

InChI |

InChI=1S/C15H16N2O4/c18-13-8-9-14(19)17(13)21-15(20)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H,16,20) |

InChI Key |

BGRURZQKIIDYSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.